Superior Potency in MG-63 Osteosarcoma Cells Relative to Close Analog 8ec
DNA topoisomerase II inhibitor 1 (compound 8ed) demonstrates substantially greater cytotoxicity against MG‑63 osteosarcoma cells than its direct structural analog 8ec in the same study [1]. This head‑to‑head comparison establishes 8ed as the more potent inhibitor within the same chemical series.
| Evidence Dimension | Cytotoxicity (IC₅₀) against human MG‑63 osteosarcoma cells |
|---|---|
| Target Compound Data | 0.59 ± 0.28 µM |
| Comparator Or Baseline | Compound 8ec (β‑carboline‑aryl sulfonyl piperazine analog): 2.80 ± 0.10 µM |
| Quantified Difference | 8ed is approximately 4.7‑fold more potent than 8ec |
| Conditions | 48‑hour exposure; MTT assay; MG‑63 human osteosarcoma cell line |
Why This Matters
For osteosarcoma research applications, 8ed provides a significantly lower working concentration requirement than its closest analog, reducing compound consumption and minimizing off‑target effects.
- [1] Lakshmi Manasa K, et al. Design and synthesis of β‑carboline linked aryl sulfonyl piperazine derivatives: DNA topoisomerase II inhibition with DNA binding and apoptosis inducing ability. Bioorg Chem. 2020 Aug;101:103983. View Source
